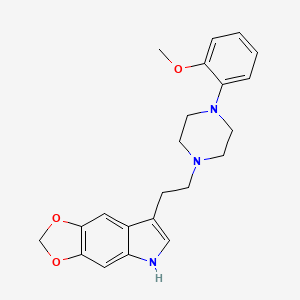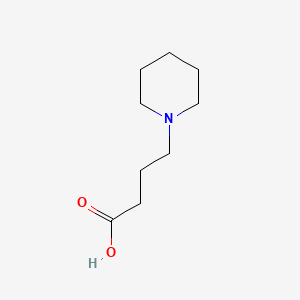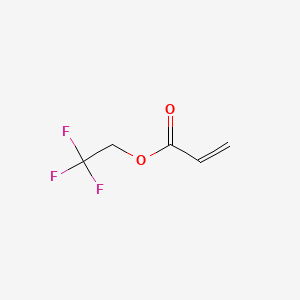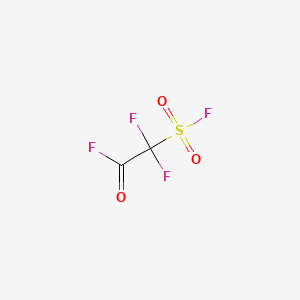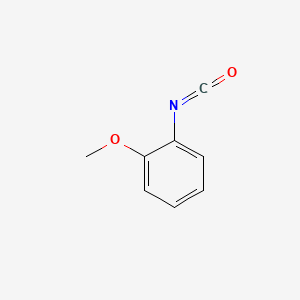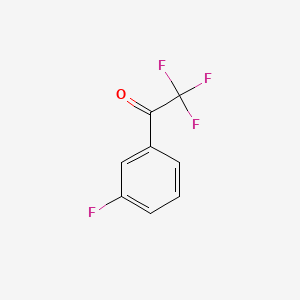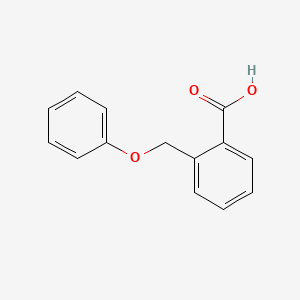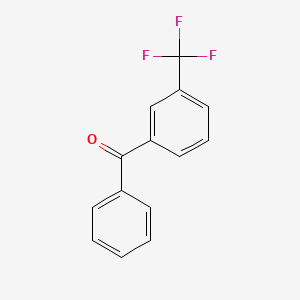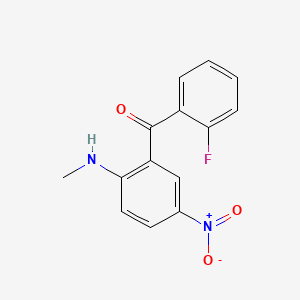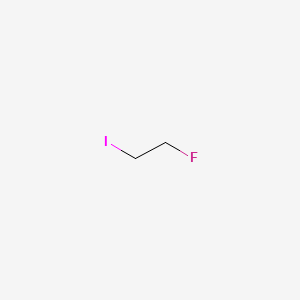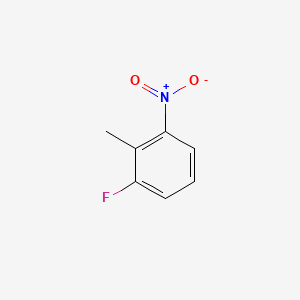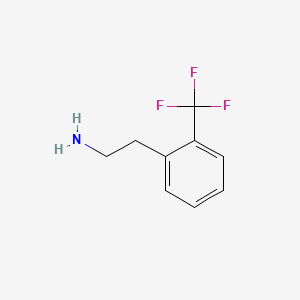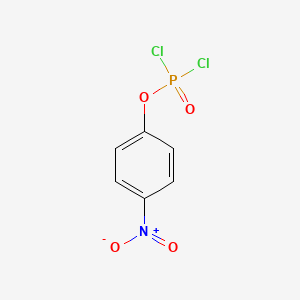![molecular formula C12H11NO2 B1294538 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione CAS No. 28752-91-2](/img/structure/B1294538.png)
2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione
説明
The compound 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione is a chemical that features a dimethylamino methylene group attached to an indene-1,3-dione structure. This compound is of interest in organic chemistry due to its potential use in synthesizing various heterocyclic compounds. The indene-1,3-dione moiety is a versatile building block in organic synthesis, often utilized for the construction of complex molecular architectures.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, a derivative of the compound, 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, was synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione in ethanol with pyridine as a catalyst . This suggests that similar methods could potentially be applied to synthesize 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques. For example, the structure of 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was elucidated using elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and gas chromatography-mass spectrometry (GC-MS) . These techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of compounds with similar structures has been explored. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a related functional group, has been shown to react with various 1,3-diketones to produce a range of heterocyclic compounds . This indicates that 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione could also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, melting point, and stability of these compounds can be influenced by the presence of the dimethylamino methylene group and the indene-1,3-dione core. The reactivity of the compound in different solvents and under various conditions can be inferred from the behavior of similar molecules .
科学的研究の応用
Application 1: Inhibition of Pathogenic Bacteria
- Summary of the Application : PDMAEMA has been used in the development of nanogels for the inhibition of pathogenic bacteria . These nanogels have been shown to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Methods of Application : The nanogel was created through dispersion polymerization in a water/2-methoxyethanol medium, initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
- Results or Outcomes : The bactericidal activity of the quaternized PDMAEMA-EDMA nanogel was assessed via time–kill curve assay against two Gram-positive and Gram-negative pathogenic bacteria, namely Staphylococcus aureus ( S. aureus) and Acinetobacter baumannii ( A. baumannii ). The results illustrated that the quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .
Application 2: Gene Delivery
特性
IUPAC Name |
2-(dimethylaminomethylidene)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13(2)7-10-11(14)8-5-3-4-6-9(8)12(10)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUJXFMCAICFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182938 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-((dimethylamino)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione | |
CAS RN |
28752-91-2 | |
| Record name | 2-[(Dimethylamino)methylene]-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28752-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylaminomethylidene)indene-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28752-91-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-((dimethylamino)methylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DIMETHYLAMINOMETHYLIDENE)INDENE-1,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL8RM4L2P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




